The compound can be classified under amines due to the presence of the methanamine functional group. Its molecular formula is , and it has a molecular weight of approximately 147.22 g/mol. The compound is often encountered in its hydrochloride salt form, which increases its solubility in water, making it suitable for biological and chemical applications.
The synthesis of (2,3-dihydro-1H-inden-5-yl)methanamine can be achieved through several methods:
The synthesis can involve various reaction conditions such as:
The molecular structure of (2,3-dihydro-1H-inden-5-yl)methanamine can be represented by its InChI code: InChI=1S/C10H13N/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9H,5-7,11H2
. The structure features:
The compound exhibits:
(2,3-Dihydro-1H-inden-5-yl)methanamine can participate in several types of chemical reactions:
These reactions often require specific catalysts or conditions:
The mechanism of action for (2,3-dihydro-1H-inden-5-yl)methanamine involves its interaction with biological targets:
Preliminary studies suggest that compounds with similar structures may interact with various receptors in the central nervous system, indicating potential therapeutic applications .
The physical properties include:
Key chemical properties include:
(2,3-Dihydro-1H-inden-5-yl)methanamine has several scientific applications:
This comprehensive overview highlights the significance of (2,3-dihydro-1H-inden-5-yl)methanamine in both academic research and practical applications across various scientific disciplines.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2